molecular formula C14H22N2O3 B2979301 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide CAS No. 2034590-10-6

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide

Cat. No.: B2979301
CAS No.: 2034590-10-6
M. Wt: 266.341
InChI Key: LWDVKJCJOIYVEU-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a methoxy group at position 4, a methyl group at position 6, and a 2-oxo moiety. Attached to the nitrogen at position 1 is an ethyl chain terminating in a pivalamide group (tert-butylcarbamoyl).

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10-8-11(19-5)9-12(17)16(10)7-6-15-13(18)14(2,3)4/h8-9H,6-7H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDVKJCJOIYVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide typically involves multiple steps starting from commercially available materials. Key synthetic routes include the formation of the pyridinone ring followed by the introduction of methoxy and methyl groups. The final step generally involves the coupling of the pyridinone derivative with pivaloyl chloride to form the amide bond.

Industrial Production Methods

In an industrial setting, the production process might be optimized for scale, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could involve using continuous flow reactors for efficient synthesis and employing advanced purification techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can modify the pyridinone ring or other substituents.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridinone ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Methanol, ethanol, dichloromethane, depending on the specific reaction conditions.

Major Products

The major products of these reactions vary, often depending on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide has a wide array of applications across multiple scientific domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.

  • Biology: : Studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: : Investigated for its potential therapeutic effects, possibly acting as a lead compound for developing new drugs.

  • Industry: : Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide exerts its effects often involves interacting with specific molecular targets. These could include enzymes or receptors within biological systems. Its pyridinone structure allows it to bind effectively to these targets, modulating their activity and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Similar Pyridine-Based Pivalamide Derivatives

Structural Features and Molecular Properties

The compound is compared to structurally related pyridine derivatives bearing pivalamide groups, as cataloged in the Catalog of Pyridine Compounds (2017) . Key differences lie in substituent patterns, molecular weight, and functional groups.

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide C₁₅H₂₃N₃O₃ 293.36 (calculated) 4-OCH₃, 6-CH₃, 2-oxo, ethyl-pivalamide chain
N-(4-Methoxypyridin-2-yl)pivalamide C₁₁H₁₆N₂O₂ 208.26 4-OCH₃, no methyl or oxo groups, direct pivalamide linkage
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 2-Cl, 4-formyl, 6-I, pivalamide at position 3
N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide C₁₁H₁₅IN₂O₂ 358.16 (calculated) 3-I, 4-OCH₃, pivalamide at position 2
N-(2-Chloro-3-methylpyridin-4-yl)pivalamide C₁₁H₁₅ClN₂O 242.70 (calculated) 2-Cl, 3-CH₃, pivalamide at position 4

Key Observations :

  • Substituent Diversity : The target compound uniquely combines methoxy, methyl, and 2-oxo groups, distinguishing it from halogenated (Cl, I) or formyl-bearing analogues .
  • Molecular Weight : The ethyl-pivalamide chain increases its molecular weight (293.36 g/mol) compared to simpler derivatives like N-(4-Methoxypyridin-2-yl)pivalamide (208.26 g/mol) .

Physicochemical and Commercial Considerations

Table 2: Commercial Availability and Pricing (From )
Compound Name Catalog Number Price (USD) for 1 g Price (USD) for 25 g
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide HB180 series 500 6000
N-(4-Methoxypyridin-2-yl)pivalamide HB053 series 240 3000
Target Compound Not listed

Key Observations :

  • Pricing Trends: Iodine-containing derivatives (e.g., HB180 series) are priced higher than non-halogenated analogues, likely due to synthetic complexity . The absence of pricing data for the target compound suggests it may be a novel or less-commercialized entity.

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Donor Groups: The methoxy group (electron-donating) and 2-oxo moiety (electron-withdrawing) create a polarized electronic environment, contrasting with chloro/iodo substituents in analogues, which are strongly electron-withdrawing .
  • Reactivity : The absence of halogens or formyl groups in the target compound may reduce susceptibility to nucleophilic substitution or oxidation compared to halogenated or aldehyde-bearing derivatives .

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridine derivative linked to a pivalamide moiety. The presence of functional groups such as methoxy and methyl enhances its chemical properties, making it a candidate for various biological interactions.

Property Value
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 262.32 g/mol
CAS Number 2034590-59-3

This compound primarily acts as an inhibitor of the histone methyltransferase EZH2. By inhibiting this enzyme, the compound may reverse the epigenetic silencing of tumor suppressor genes, thus promoting their expression and potentially leading to tumor regression. The interaction is characterized by competitive inhibition, where the compound binds to the active site of EZH2, preventing its catalytic activity.

Anticancer Potential

  • EZH2 Inhibition : Studies have shown that compounds similar to this compound effectively inhibit EZH2 activity, leading to reduced cancer cell proliferation in vitro. This inhibition is crucial for reactivating silenced tumor suppressor genes.
  • Case Studies : In preclinical models, the compound demonstrated significant antitumor activity against various cancer types, including prostate and breast cancers. For instance, a study reported that treatment with EZH2 inhibitors resulted in decreased tumor growth in xenograft models.
  • Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for effective therapeutic use. However, further studies are needed to assess its metabolism and excretion pathways.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with other known EZH2 inhibitors is presented below:

Compound Target Activity Notes
N-(2-(4-methoxy-6-methyl...pivalamideEZH2Significant inhibitionPromotes expression of tumor suppressors
Compound AEZH2Moderate inhibitionLess selective than pivalamide
Compound BOther targetsVariableBroader range but less focused on EZH2

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Optimization of Structure : Modifying the chemical structure could enhance selectivity and potency against specific cancer types.
  • Clinical Trials : Initiating clinical trials will be crucial to evaluate the safety and efficacy of this compound in humans.

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